Methyl 5-bromopyrazin-2-ylcarbamate
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Overview
Description
Methyl 5-bromopyrazin-2-ylcarbamate is a chemical compound with the molecular formula C6H6BrN3O2 and a molecular weight of 232.03 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of Methyl 5-bromopyrazin-2-ylcarbamate typically involves the bromination of pyrazine derivatives followed by carbamoylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent, which is known for its mild reaction conditions and high selectivity . The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The brominated intermediate is then reacted with methyl carbamate to form the final product .
Chemical Reactions Analysis
Methyl 5-bromopyrazin-2-ylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-bromopyrazin-2-ylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-bromopyrazin-2-ylcarbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-bromopyrazin-2-ylcarbamate can be compared with other similar compounds, such as:
Methyl 5-bromopyridin-2-ylcarbamate: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Methyl 5-bromopyrazole-2-ylcarbamate: Contains a pyrazole ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
1209459-67-5 |
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Molecular Formula |
C6H6BrN3O2 |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
methyl N-(5-bromopyrazin-2-yl)carbamate |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)10-5-3-8-4(7)2-9-5/h2-3H,1H3,(H,9,10,11) |
InChI Key |
LCZBIMVYLKVTNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CN=C(C=N1)Br |
Origin of Product |
United States |
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